molecular formula C9H9N3O2 B1492179 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol CAS No. 1869986-84-4

6-((Furan-2-ylmethyl)amino)pyridazin-3-ol

货号: B1492179
CAS 编号: 1869986-84-4
分子量: 191.19 g/mol
InChI 键: HYNFFCHGRUPEQM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-((Furan-2-ylmethyl)amino)pyridazin-3-ol is a pyridazinone derivative characterized by a furan-2-ylmethyl substituent at the 6-position of the pyridazin-3-ol scaffold. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial properties .

属性

IUPAC Name

3-(furan-2-ylmethylamino)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c13-9-4-3-8(11-12-9)10-6-7-2-1-5-14-7/h1-5H,6H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNFFCHGRUPEQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthesis via Nucleophilic Substitution on Pyridazin-3-ol Derivatives

A common approach involves reacting a 6-chloropyridazin-3-ol or related halogenated intermediate with furan-2-ylmethylamine under basic or neutral conditions.

  • Step 1: Preparation of 6-chloropyridazin-3-ol or protected derivatives.
  • Step 2: Reaction with furan-2-ylmethylamine in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethylacetamide (DMA).
  • Step 3: Stirring at low temperatures (0 °C to room temperature) to control reaction kinetics.
  • Step 4: Workup by aqueous extraction, washing with water, drying over magnesium sulfate, and solvent evaporation.
  • Step 5: Purification by recrystallization or chromatography.

This method benefits from mild conditions and good regioselectivity.

Use of Protective Groups and Multi-Step Synthesis

In some protocols, protective groups such as trimethylsilyl or ethoxymethoxymethyl groups are introduced on the pyridazine ring to enhance selectivity and yield during substitution reactions.

  • Sodium hydride is used as a base to deprotonate intermediates.
  • Reactions are conducted under inert atmosphere (nitrogen) at low temperatures.
  • After coupling, protective groups are removed by acid treatment (e.g., trifluoromethanesulfonic acid).
  • Final product is isolated by extraction and chromatography.

This approach allows for better control over side reactions and enhances purity.

Catalysts and Reaction Conditions

  • Catalysts: Lewis acids such as ytterbium triflate (Yb(OTf)_3) have been employed effectively in related heterocyclic syntheses, improving yields and reaction rates.
  • Solvents: Polar aprotic solvents (DMF, DMA) and toluene have been used depending on the step and reactivity of intermediates.
  • Temperature: Reactions are typically performed at 0 °C to room temperature for substitution steps; higher temperatures (up to 130 °C) may be used for cyclization or rearrangement steps.
  • Atmosphere: Nitrogen atmosphere is maintained to prevent oxidation or moisture interference.

Representative Reaction Scheme (Simplified)

Step Reagents/Conditions Description
1 6-chloropyridazin-3-ol + NaH, DMF, 0 °C, N2 Deprotonation and activation of pyridazin-3-ol
2 Addition of furan-2-ylmethylamine, stir 1-2 h, 0 °C to RT Nucleophilic substitution to form amino linkage
3 Quench with water, extract with ethyl acetate Workup and phase separation
4 Dry organic phase over MgSO4, evaporate solvent Concentration of product
5 Purification by chromatography or recrystallization Isolation of pure 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol

Research Findings and Optimization Data

While direct preparation data for this exact compound are limited in isolated reports, related pyridazine and pyridine derivatives with furan substituents provide insights:

Entry Solvent Catalyst Temperature Yield (%) Notes
1 DMF None 0 °C to RT 65-75 Standard nucleophilic substitution
2 Toluene Yb(OTf)_3 (catalytic) 65-80 °C 70-82 Lewis acid catalysis improves yield
3 Ethanol NH4Cl (Brønsted acid) Reflux 50-60 Acid catalysis less effective
4 CH3CN Sc(OTf)_3 65 °C 68 Moderate yield

Data adapted from related heterocyclic syntheses involving furan and pyridine/pyridazine cores.

Notes on Purification and Characterization

  • Purification typically involves silica gel chromatography using chloroform/methanol mixtures.
  • Final products are often obtained as pale yellow solids or gums.
  • Characterization includes NMR, mass spectrometry, and melting point determination to confirm structure and purity.

Summary and Recommendations

  • The preparation of this compound is efficiently achieved via nucleophilic substitution of halogenated pyridazin-3-ol derivatives with furan-2-ylmethylamine.
  • Use of Lewis acid catalysts such as ytterbium triflate in toluene can enhance yields and reaction rates.
  • Protective group strategies can be employed for complex intermediates to improve selectivity.
  • Reaction conditions should be optimized for temperature and solvent to balance reactivity and stability.
  • Purification by chromatography is essential for isolating high-purity compounds suitable for further biological evaluation.

化学反应分析

Types of Reactions: 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions at different positions of the pyridazin-3-ol core can lead to a variety of products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them suitable for various applications.

科学研究应用

6-((Furan-2-ylmethyl)amino)pyridazin-3-ol is a compound that has gained attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, particularly in chemistry, biology, medicine, and industry.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, making it a useful intermediate for researchers aiming to develop new compounds.

Biology

The compound has significant implications in biological research. It is utilized to study enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules. Notably, research indicates that it interacts with hydrazones, facilitating the synthesis of biologically relevant pyridazines.

Medicine

In medicinal chemistry, this compound shows promise as a candidate for drug development. Its ability to interact with biological targets positions it as a potential therapeutic agent. For instance, studies have demonstrated its antiproliferative effects against various cancer cell lines:

Cell Line IC (µM) Notes
HeLa12Significant reduction in cell viability
MDA-MB-2310.075High potency against breast cancer cells
A5494.9Effective against lung cancer

Additionally, the compound has been investigated for its antiviral properties against SARS-CoV-2, showing effectiveness in both prophylactic and therapeutic treatments by reducing viral load and inhibiting replication .

Industry

In industrial applications, this compound can be utilized in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it an essential component in various industrial processes.

Biochemical Interactions

The compound's interactions with enzymes and proteins are crucial for its biological activity. It can modulate enzyme activity through binding interactions, influencing metabolic pathways and cellular functions.

Dosage Effects

Research indicates that the effects of this compound vary with dosage levels in animal models. Lower doses may enhance metabolic activity or modulate immune responses, while higher doses could lead to toxic effects such as cellular damage.

Antiproliferative Activity Analysis

A comprehensive study on various derivatives of this compound revealed that modifications, particularly the introduction of hydroxyl groups, significantly enhance antiproliferative activity across multiple cancer cell lines.

SARS-CoV-2 Inhibition Studies

In silico docking studies have suggested that this compound interacts with viral proteins critical for replication, providing insights into its mechanism as an antiviral agent . Experimental conditions showed that when administered prophylactically or therapeutically, it effectively reduced viral load in cell cultures.

作用机制

The mechanism by which 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The exact pathways involved can vary, but typically, the compound binds to the active site of the target, leading to inhibition or activation of biological processes.

相似化合物的比较

Structural and Functional Differences

  • In contrast, the phenyl group in 6-phenyl-pyridazin-3(2H)-one improves lipophilicity, which correlates with its anti-inflammatory activity .
  • Solubility: 6-Phenyl-pyridazin-3(2H)-one exhibits low aqueous solubility (0.89 mg/mL in water) but moderate solubility in ethanol (12.7 mg/mL), suggesting suitability for oral formulations . Data for the furan derivative are lacking, but the furan moiety may improve solubility in aprotic solvents compared to phenyl analogs.
  • Biological Activities: Pyridazinones with aryl/heteroaryl substituents (e.g., phenyl, pyridinyl) demonstrate anti-inflammatory and analgesic properties, as seen in 6-aryl-substituted derivatives .

生物活性

6-((Furan-2-ylmethyl)amino)pyridazin-3-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazin-3-ol core with a furan-2-ylmethyl group at the 6-position, contributing to its distinct chemical reactivity and biological properties. Its molecular formula is C10_{10}H10_{10}N4_{4}O, and it has a molecular weight of 202.21 g/mol. The furan moiety enhances its interaction with biological targets, making it a candidate for various pharmacological applications.

The biological activity of this compound involves several mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby modulating their catalytic activity. This property is crucial for its potential therapeutic applications.
  • Receptor Binding : Its structural similarity to biologically active molecules allows it to act as a probe in biochemical assays, facilitating the study of receptor interactions.
  • Gene Expression Modulation : It has been observed to influence gene expression related to various metabolic pathways, potentially affecting cellular responses.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antiproliferative Effects

In vitro studies have demonstrated the compound's antiproliferative activity against various cancer cell lines. For instance:

Cell LineIC50_{50} (µM)Notes
HeLa12Significant reduction in cell viability
MDA-MB-2310.075High potency against breast cancer cells
A5494.9Effective against lung cancer

These findings suggest that modifications in the chemical structure can enhance antiproliferative activity, particularly through the introduction of hydroxyl groups which lower IC50_{50} values significantly.

Antiviral Activity

Recent studies have also explored the antiviral potential of this compound against SARS-CoV-2. The compound was tested under various conditions:

  • Prophylactic Treatment : Administered simultaneously with viral exposure, it showed a reduction in viral load.
  • Therapeutic Treatment : When given post-infection, it inhibited viral replication effectively, indicating potential as a therapeutic agent.

Case Studies and Research Findings

  • Study on Enzyme Interaction : A study highlighted that this compound interacts with hydrazones, enhancing the synthesis of biologically relevant pyridazines.
  • Antiproliferative Activity Analysis : Research conducted on various derivatives indicated that compounds with additional functional groups such as -OH significantly improved antiproliferative effects across multiple cancer cell lines .
  • SARS-CoV-2 Inhibition : In silico docking studies suggested that the compound interacts with viral proteins critical for replication, providing insights into its mechanism as an antiviral agent .

常见问题

Basic: What are the optimal synthetic routes and reaction conditions for preparing 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol with high purity?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or reductive amination. Key steps include:

  • Reagents : Use furan-2-ylmethylamine and a pyridazin-3-ol derivative (e.g., 6-chloropyridazin-3-ol) with a palladium catalyst for cross-coupling .
  • Solvents : Polar aprotic solvents like DMF or DMSO enhance reactivity.
  • Monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for tracking intermediate formation and confirming product purity .
  • Purification : Flash chromatography (e.g., 5–10% ethyl acetate in dichloromethane) removes unreacted starting materials .

Basic: How can researchers characterize the molecular structure and confirm the identity of this compound?

Methodological Answer:

  • Spectroscopy :
    • NMR : 1H^1H- and 13C^{13}C-NMR identify aromatic protons (furan and pyridazine rings) and amine linkages.
    • IR : Confirm functional groups (e.g., -NH at ~3300 cm1^{-1}, C=O at ~1650 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., 205.08 g/mol) .
  • X-ray Crystallography : For unambiguous structural confirmation, use SHELX software for refinement (e.g., SHELXL for small-molecule crystallography) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound (e.g., inconsistent IC50_{50}50​ values in enzyme assays)?

Methodological Answer:

  • Experimental Replication : Standardize assay conditions (e.g., pH, temperature, and enzyme concentration) across labs.
  • Data Normalization : Normalize activity data to positive/negative controls (e.g., cyclosporin A for cytotoxicity assays) .
  • Statistical Analysis : Apply multivariate analysis to identify confounding variables (e.g., solvent effects or impurities).
  • Orthogonal Assays : Validate results using alternative methods (e.g., surface plasmon resonance for binding affinity vs. fluorescence-based assays) .

Advanced: What computational strategies are effective for predicting the binding modes of this compound with therapeutic targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs). Focus on hydrogen bonding with pyridazine N-atoms and hydrophobic contacts with the furan ring .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions.
  • Free Energy Calculations : Apply MM-PBSA to quantify binding energy contributions from key residues .

Basic: How should researchers address stability issues during long-term storage of this compound?

Methodological Answer:

  • Storage Conditions : Store at –20°C under inert gas (argon) to prevent oxidation.
  • Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to solutions.
  • Purity Monitoring : Regularly test samples via HPLC (C18 column, acetonitrile/water gradient) to detect degradation products .

Advanced: What experimental designs are recommended for elucidating the multi-step reaction mechanisms of this compound under oxidative conditions?

Methodological Answer:

  • Trapping Intermediates : Use radical scavengers (e.g., TEMPO) or isotope labeling (18O^{18}O) to identify transient species .
  • Kinetic Studies : Employ stopped-flow spectroscopy to measure rate constants for individual steps.
  • DFT Calculations : Model reaction pathways (e.g., oxidation at the furan ring) using Gaussian 16 with B3LYP/6-31G(d) basis sets .

Basic: What analytical techniques are most reliable for quantifying trace impurities in synthesized batches of this compound?

Methodological Answer:

  • HPLC-MS : Use a C18 column with electrospray ionization (ESI) to detect impurities at <0.1% levels.
  • GC-FID : For volatile byproducts (e.g., residual solvents), employ a DB-5 column with flame ionization detection .
  • NMR Relaxation Measurements : T1T_1-weighted experiments highlight low-abundance impurities .

Advanced: How can researchers differentiate between the compound’s direct pharmacological effects and off-target interactions in cellular models?

Methodological Answer:

  • CRISPR Knockouts : Generate cell lines lacking the putative target (e.g., TRPV2 channels) to isolate specific effects .
  • Proteomics : Perform SILAC-based mass spectrometry to map protein interaction networks.
  • Dose-Response Profiling : Compare EC50_{50} values across multiple cell types to identify target-specific activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-((Furan-2-ylmethyl)amino)pyridazin-3-ol
Reactant of Route 2
Reactant of Route 2
6-((Furan-2-ylmethyl)amino)pyridazin-3-ol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。